molecular formula C10H12ClNO4S B2478796 Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate CAS No. 251097-67-3

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Cat. No. B2478796
CAS RN: 251097-67-3
M. Wt: 277.72
InChI Key: AZCJIUQMMYQBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, commonly known as Methyl 4-chloro-3-sulfamoylbenzoate, is a chemical compound with a molecular formula of C11H12ClNO4S. It is a white crystalline powder that is used in scientific research for its various applications.

Scientific Research Applications

Antitubercular Activity

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate has been investigated for its potential as an antitubercular agent. Researchers have studied its activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Further exploration of its mechanism of action and efficacy could contribute to the development of new antitubercular drugs.

Chemical Synthesis and Customization

As a building block in organic synthesis, this compound can be used to create more complex molecules. Researchers may employ it to synthesize novel pharmaceuticals, agrochemicals, or other bioactive compounds. Its versatility allows for modifications, making it valuable in custom synthesis .

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJIUQMMYQBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

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